4-(4-amino-1H-pyrazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-amino-1H-pyrazol-1-yl)butanenitrile is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol . This compound features a pyrazole ring substituted with an amino group and a butanenitrile chain. It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 4-chlorobutanenitrile with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-(4-amino-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium azide or other nucleophiles.
Scientific Research Applications
4-(4-amino-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in various interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
4-(4-amino-1H-pyrazol-1-yl)butanenitrile can be compared with other similar compounds, such as:
2-amino-4-(1H-pyrazol-1-yl)pyrimidine: This compound also features a pyrazole ring but with different substitution patterns, leading to distinct chemical and biological properties.
4-(1-methyl-1H-pyrazol-4-yl)butanenitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-(4-aminopyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H10N4/c8-3-1-2-4-11-6-7(9)5-10-11/h5-6H,1-2,4,9H2 |
InChI Key |
ZDIJVGJGCKEGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.